2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-: is an organic compound with the molecular formula C12H12O It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Indene: One common method for synthesizing 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- involves the oxidation of indene using oxidizing agents such as hydrogen peroxide in the presence of acetic acid.
Cyclization of Substituted Butanoic Acids: Another method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced and dehydrated to produce the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Biological Probes: The compound is used in the development of probes for studying biological systems.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Polymer Chemistry: The compound is involved in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-Indanone: A closely related compound with a similar structure but lacking the propenyl group.
1,3-Dihydro-2H-inden-2-one: Another indenone derivative with different substituents.
Indane-1,3-dione: A compound with a similar bicyclic structure but different functional groups.
Uniqueness: 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
110397-53-0 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-prop-2-enyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C12H12O/c1-2-5-11-10-7-4-3-6-9(10)8-12(11)13/h2-4,6-7,11H,1,5,8H2 |
InChI Key |
VLWMYKNHUXXQOV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.